(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid

Purine nucleoside phosphorylase Enzyme inhibition T-cell biology

Source (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid as a structurally defined PNP inhibitor (IC50 1.33 μM) with a critical N9-acetic acid moiety ensuring reproducible target engagement in T-cell and purine salvage assays. Unlike non-acidic morpholinopurine analogs such as CAS 4010-81-5, its carboxylic acid functionality (pKa 3.48, logD -2.58 at pH 7.4) enables pH-dependent ionization studies. Serves as a patent-validated scaffold for PI3K/mTOR inhibitor discovery with an N9 handle for derivatization. Ideal for fragment-based drug design and screening library diversification (logP 0.80, TPSA 93.37 Ų).

Molecular Formula C11H12ClN5O3
Molecular Weight 297.7 g/mol
CAS No. 1374408-06-6
Cat. No. B1427269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid
CAS1374408-06-6
Molecular FormulaC11H12ClN5O3
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
InChIInChI=1S/C11H12ClN5O3/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
InChIKeyLYVQSQNXZQEXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1374408-06-6 (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid – Procurement-Ready Overview


(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid (CAS: 1374408-06-6) is a purine-based small molecule that incorporates both a 2-chloro substituent and a morpholine moiety at the purine core, with an N9‑linked acetic acid side chain [1]. The compound has been documented as a purine nucleoside phosphorylase (PNP) inhibitor [2] and falls within the broader morpholinopurine derivative class described in patents as inhibitors of phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) with antitumor activity [3]. Its predicted logP of 0.80 and acidic pKa of 3.48 distinguish it from simpler morpholinopurine analogs [1].

Why Generic Morpholinopurine Substitution Fails – CAS 1374408-06-6 Differentiation Basis


Morpholinopurine derivatives exhibit widely divergent activity profiles depending on substituent pattern and N9 modification. The presence of the acetic acid moiety at N9 in (2-chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid introduces a carboxylic acid functionality that fundamentally alters physicochemical properties relative to unsubstituted morpholinopurines—specifically, an acidic pKa of 3.48 and a logD of -2.58 at pH 7.4 [1], which directly impacts solubility, ionization state under physiological conditions, and target engagement kinetics. This contrasts sharply with analogs lacking the N9-acetic acid group, which exhibit neutral logP profiles and cannot serve as functional substitutes in assays requiring defined charge states or PNP inhibitory activity [2]. Substituting with a structurally similar morpholinopurine that lacks the acetic acid side chain or chloro substituent will yield fundamentally different assay outcomes and invalidate cross-study comparisons .

CAS 1374408-06-6 – Product-Specific Quantitative Differentiation Evidence


PNP Inhibition: Quantified Activity Versus Structural Analog Without N9-Acetic Acid

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid demonstrates measurable purine nucleoside phosphorylase (PNP) inhibitory activity with an IC50 of 1.33 μM (1,330 nM) in a radiometric assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In contrast, 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5), which possesses the identical 2-chloro and 6-morpholine substitution pattern but lacks the N9-acetic acid moiety, shows no reported PNP inhibitory activity in publicly available databases . The acetic acid side chain is therefore structurally essential for PNP engagement at the observed potency level. A separate assay using human erythrocyte PNP with guanosine as substrate yielded a Ki of 290 μM for the target compound [2], confirming enzyme inhibition via a competitive mechanism albeit with reduced affinity relative to the inosine-based assay system.

Purine nucleoside phosphorylase Enzyme inhibition T-cell biology

Ionization and Lipophilicity Profile: Measured Versus Predicted Differential

The N9-acetic acid substituent confers a distinct ionization profile that differentiates this compound from non-acidic morpholinopurines. (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid exhibits a predicted acidic pKa of 3.48, a logP of 0.80, and a logD of -2.58 at physiological pH 7.4 [1]. For comparison, the unsubstituted analog 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5) lacks the carboxylic acid group and consequently shows no acidic pKa or pH-dependent ionization behavior in published property calculations . At pH 7.4, the target compound exists predominantly in its ionized carboxylate form (logD -2.58), whereas the analog remains neutral throughout the physiological pH range. The 2-chloro substituent further distinguishes the compound from 6-morpholin-4-yl-9H-purine (CAS 2846-96-0), which lacks the chloro group entirely [2].

Physicochemical profiling ADME prediction Bioavailability optimization

Kinase Inhibition Potential: Class-Level Inference from Patent-Disclosed Scaffold

The morpholinopurine scaffold represented by (2-chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid is explicitly claimed in US Patent 8,309,546 B2 as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) with demonstrated antitumor activity [1]. While the patent does not disclose quantitative IC50 values for this specific compound (CAS 1374408-06-6), the structural formula (1) encompasses the 2-chloro-6-morpholin-4-yl-purine core with N9 substitution. This class-level assignment differentiates the compound from alternative purine scaffolds that lack dual PI3K/mTOR inhibition claims, such as 6-morpholin-4-yl-9H-purine (CAS 2846-96-0), which is primarily documented as an adenosine receptor ligand or HDAC inhibitor capping group rather than a PI3K/mTOR inhibitor [2].

PI3K/mTOR signaling Kinase inhibitor Cancer biology

CAS 1374408-06-6 – Evidence-Backed Research and Procurement Scenarios


PNP Inhibitor Tool Compound for T-Cell and Nucleoside Metabolism Studies

Procure (2-chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid as a structurally defined PNP inhibitor with an IC50 of 1.33 μM in inosine conversion assays [1]. This compound provides a measurable activity baseline for T-cell proliferation studies, purine salvage pathway investigations, or assay development requiring moderate PNP inhibition. Unlike the analog 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5), which lacks the N9-acetic acid side chain and shows no detectable PNP inhibition , this compound's carboxylic acid functionality is essential for target engagement and ensures reproducible assay outcomes.

Ionizable Morpholinopurine Probe for pH-Dependent Cellular Uptake and Distribution Studies

Utilize (2-chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid in cell-based assays requiring a compound with defined pH-dependent ionization. At physiological pH 7.4, the compound exists predominantly as the carboxylate anion (logD -2.58) due to its acidic pKa of 3.48 [1], enabling studies of ion trapping, lysosomal accumulation, or transporter-mediated uptake. This ionization profile is absent in non-acidic morpholinopurine analogs such as CAS 4010-81-5, which remain neutral across the physiological pH range [2] and cannot serve as probes for pH-dependent distribution phenomena.

PI3K/mTOR Pathway Chemical Biology Scaffold for Kinase Inhibitor Fragment Expansion

Employ (2-chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid as a patent-validated morpholinopurine scaffold for PI3K and/or mTOR inhibitor discovery programs [1]. The compound provides a functionalized starting point for fragment-based drug design or structure-activity relationship studies targeting the PI3K/AKT/mTOR axis. Its N9-acetic acid handle offers a synthetically accessible position for further derivatization (amide coupling, esterification, reduction) while maintaining the core 2-chloro-6-morpholinopurine pharmacophore claimed in US Patent 8,309,546 B2 [3].

Purine Library Diversification with Defined Calculated Physicochemical Properties

Include (2-chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid in purine-based screening libraries to achieve diversity in calculated physicochemical space. The compound contributes a logP of 0.80, polar surface area of 93.37 Ų, and three rotatable bonds [1], providing a distinct property profile relative to simpler morpholinopurines such as CAS 2846-96-0 (MW 205.22, no rotatable bonds exocyclic to the purine core) . This property differentiation reduces library redundancy and enhances coverage of chemical space relevant to lead-like and fragment-like compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.